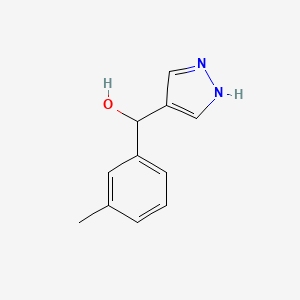![molecular formula C11H16BrNO B13291084 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13291084.png)
2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position of the benzene ring, along with a 2-methylpropylamino group attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol typically involves the bromination of 6-{[(2-methylpropyl)amino]methyl}phenol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-{[(2-methylpropyl)amino]methyl}phenol
- 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
- 2-Bromo-6-{[(2-ethylpropyl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the 2-methylpropylamino group enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-bromo-6-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-4-3-5-10(12)11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
NBJDSZHHMGOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)

![2-{[1-(2-Hydroxyphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13291036.png)



![3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13291062.png)



![7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13291086.png)

